molecular formula C26H26N4OS2 B11082854 N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539811-39-7

N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11082854
CAS No.: 539811-39-7
M. Wt: 474.6 g/mol
InChI Key: VDRCWJBBBYLULM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26N4OS2 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound with a complex molecular structure and potential biological activities. This article will explore its biological activity based on existing research findings, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The compound has the molecular formula C26H26N4OS2C_{26}H_{26}N_{4}O_{S_{2}} with a molecular weight of approximately 474.62 g/mol. It features multiple functional groups that contribute to its biological activity.

Structural Representation

The structural representation includes:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Sulfanyl groups : Sulfur-containing functional groups that may enhance biological interactions.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+475.16210210.2
[M+Na]+497.14404225.4
[M+NH₄]+492.18864217.4

Research indicates that compounds with triazole rings often exhibit antifungal and antimicrobial properties due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The presence of sulfanyl groups may also enhance the compound's reactivity and interaction with biological targets.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of triazole derivatives, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Candida albicans. This suggests potential for this compound in treating fungal infections.

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various triazole derivatives against Escherichia coli. Compounds similar in structure exhibited MIC values ranging from 16 to 64 µg/mL. This indicates that our compound may also possess significant antibacterial properties.

Properties

CAS No.

539811-39-7

Molecular Formula

C26H26N4OS2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4OS2/c1-18-9-7-12-21(15-18)30-23(16-32-22-13-5-4-6-14-22)28-29-26(30)33-17-24(31)27-25-19(2)10-8-11-20(25)3/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

VDRCWJBBBYLULM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3C)C)CSC4=CC=CC=C4

Origin of Product

United States

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